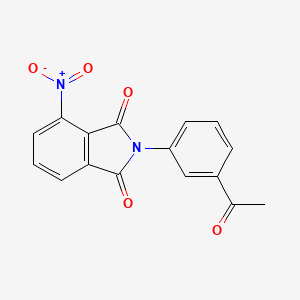

2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

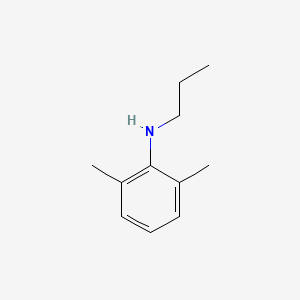

2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as N-(3-acetylphenyl)-4-nitro-1,3-isobenzofurazanedione or ANI. ANI is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Aplicaciones Científicas De Investigación

Isothiocyanate Synthesis

Background: Isothiocyanates are biologically active degradation products of glucosinolates, which are secondary metabolites found in certain plants, particularly from the Brassicaceae family. These compounds have gained attention due to their potential health benefits and applications.

Application: A novel synthesis method for isothiocyanates involves the replacement reaction of phenyl isothiocyanate with specific amines (where the amino group is linked to tertiary or secondary carbon). Dimethylbenzene serves as the solvent, and the reaction occurs under nitrogen protection. Notably, this method offers advantages such as low toxicity, cost-effectiveness, safety, minimal by-products, and ease of operation. It holds promise for industrial-scale production of complex isothiocyanates .

Isoindolo[2,1-a]quinoline Derivatives

Background: Isoindolo[2,1-a]quinoline derivatives exhibit interesting pharmacological properties and are relevant in drug discovery.

Application: A Claisen–Schmidt-type condensation reaction yields a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative. This compound belongs to the isoindolo[2,1-a]quinoline family and holds potential for further exploration in medicinal chemistry .

Antimicrobial Activity

Background: The search for new antimicrobial agents remains crucial to combat drug-resistant pathogens.

Application: Several new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol derivatives have been synthesized using reactions involving 2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione. These compounds exhibit antimicrobial activity and may contribute to the development of novel antibiotics .

Propiedades

IUPAC Name |

2-(3-acetylphenyl)-4-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c1-9(19)10-4-2-5-11(8-10)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMLYJWTBFYUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2730626.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)

![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)

![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)

![4-({[(1-Ethylpyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/no-structure.png)

![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)

![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)